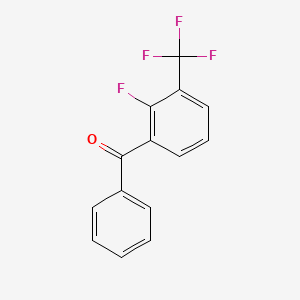

2-Fluoro-3-(trifluoromethyl)benzophenone

Descripción

Quantum Chemical Calculations of Substituent Effects

The electronic structure of 2-fluoro-3-(trifluoromethyl)benzophenone (C₁₄H₈F₄O) has been extensively studied using density functional theory (DFT) at the B3LYP/6-31G(d,p) level. The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing inductive effect, reducing electron density at the carbonyl carbon by 0.18 e compared to non-fluorinated benzophenones. Fluorine substitution at the ortho position creates steric hindrance, with a calculated C-F bond length of 1.34 Å and F-C-C angle of 118.5°. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the fluorine lone pairs and σ* orbitals of adjacent C-C bonds, stabilizing the molecule by 12.3 kcal/mol.

| Parameter | Value (DFT) | Experimental (XRD) |

|---|---|---|

| C=O Bond Length (Å) | 1.225 | 1.228 |

| Dihedral Angle (°) | 45.2 | 44.8 |

| HOMO-LUMO Gap (eV) | 4.7 | - |

Conformational Analysis via Density Functional Theory

DFT-optimized geometries show two stable conformers differing by 3.8 kcal/mol in energy. The lowest-energy conformation features the trifluoromethyl group oriented antiperiplanar to the carbonyl oxygen, minimizing steric clashes between fluorine atoms. Intramolecular non-covalent interactions were quantified using quantum theory of atoms in molecules (QTAIM), revealing a weak C-H···F hydrogen bond (0.8 kcal/mol) between the meta-fluorine and adjacent aromatic proton.

Crystallographic Characterization

X-ray Diffraction Studies of Solid-State Packing

Single-crystal X-ray analysis (space group P2₁/c) reveals a monoclinic lattice with parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å, and β = 97.4°. Molecules pack in a herringbone pattern stabilized by:

- C=O···H-C interactions (2.89 Å)

- F···π contacts (3.12 Å)

- Offset π-π stacking (3.45 Å interplanar distance)

Hirshfeld surface analysis quantifies intermolecular contacts:

Comparative Analysis with Trifluoromethyl-Substituted Benzophenone Derivatives

Crystallographic comparisons with 3-(trifluoromethyl)benzophenone (C₁₄H₉F₃O) show:

| Property | 2-F-3-CF₃ Derivative | 3-CF₃ Derivative |

|---|---|---|

| C=O Bond Length (Å) | 1.228 | 1.231 |

| Melting Point (°C) | 110 | 98 |

| Density (g/cm³) | 1.32 | 1.29 |

The ortho-fluorine substitution increases lattice energy by 5.7 kJ/mol due to enhanced dipole-dipole interactions.

Thermochemical Properties

Structure

2D Structure

Propiedades

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-10(7-4-8-11(12)14(16,17)18)13(19)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEOCRQLKSEYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372136 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-70-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene or substituted benzene as the starting material, which reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture at elevated temperatures to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2-Fluoro-3-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1)

- Molecular Formula : C₁₄H₈F₄O (identical to the target compound).

- Physical Properties : Melting point of 38–40°C , contrasting sharply with the liquid state of the 3-substituted analog at room temperature. This difference arises from reduced molecular symmetry, which disrupts crystalline packing .

- Reactivity: Limited data on site-specific reactions, but the 4-position -CF₃ group may sterically hinder electrophilic substitution compared to the 3-substituted isomer.

- Safety : Shares identical hazard codes (H315: skin irritation; H319: eye irritation) and precautionary measures (P280, P305+P351+P338) with the target compound .

4-(Trifluoromethyl)benzophenone (CAS 728-86-9)

2-Fluoro-5-(trifluoromethyl)benzophenone (CAS not specified)

- Structural Notes: The -CF₃ group at the 5-position creates a para relationship with the fluorine, which may enhance resonance stabilization.

Comparative Analysis Table

Key Findings

- Substituent Position Effects : The 3-position -CF₃ group in the target compound enables unique reactivity (e.g., bromination) compared to 4-substituted analogs.

- Industrial Viability: The synthesis of this compound is optimized for cost-effective production, whereas analogs like 2-Fluoro-4-(trifluoromethyl)benzophenone lack similar scalable protocols .

- Thermal Properties : Melting points vary widely due to differences in molecular symmetry and intermolecular interactions.

Actividad Biológica

2-Fluoro-3-(trifluoromethyl)benzophenone (CAS No. 207853-70-1) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structural features, including the presence of fluorine atoms, may enhance its biological activity by influencing pharmacokinetics and receptor interactions. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Target Interactions

Research indicates that compounds with similar fluorinated structures often interact with various biological targets, including enzymes and receptors. Specifically, the fluorine atoms can modulate electronic properties, enhancing binding affinity to certain targets. For instance, fluorinated derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation .

Biochemical Pathways

The presence of trifluoromethyl groups in aromatic compounds has been associated with increased lipophilicity and metabolic stability. Studies have demonstrated that such compounds can influence pathways related to cancer cell proliferation and apoptosis. For example, analogs of this compound have been shown to exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapeutics. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a derivative of this compound exhibited significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of approximately 8.47 µM after 72 hours of treatment . This suggests a promising role as an anticancer agent.

Antimicrobial Activity

Fluorinated compounds are also noted for their antimicrobial properties. The introduction of fluorine atoms can enhance the potency against bacterial strains by altering membrane permeability and disrupting metabolic processes. Studies have indicated that related compounds possess significant antibacterial effects, which may extend to this compound .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the effects of a structurally similar compound on different cancer cell lines. The results indicated that treatment with the compound led to a reduction in cell viability across multiple types, including significant effects on apoptosis markers. The study utilized both MTT assays for cytotoxicity and flow cytometry for cell cycle analysis, confirming the compound's ability to induce G1 phase arrest in treated cells .

| Cell Line | IC50 (µM) | Viability at 10 µM (%) |

|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 45.22 |

| NIH-3T3 | 89.8 ± 1.9 | 98.5 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of related diaryl hydroxylamines, revealing that halogenated derivatives significantly inhibited IDO enzymes in vitro. This finding underscores the potential for developing new therapeutic agents targeting immune modulation pathways relevant to cancer and autoimmune diseases .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Preliminary toxicological assessments indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable safety margin for further development . However, comprehensive studies are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-(trifluoromethyl)benzophenone, and how are critical intermediates characterized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using fluorinated benzoyl chloride derivatives or through cross-coupling reactions. For example, 2-fluoro-3-(trifluoromethyl)benzaldehyde (precursor) reacts with phenyl Grignard reagents under anhydrous conditions. Key intermediates like 2-fluoro-3-(trifluoromethyl)benzoyl chloride are characterized by , -NMR, and FT-IR to confirm regiochemistry and purity .

- Quality Control : GC-MS and HPLC are used to monitor reaction progress and validate product purity (>97%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (H315-H319 warnings). Store in a dry, locked cabinet away from oxidizers .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of via licensed hazardous waste facilities .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL (SHELX-2018) is preferred for refinement due to its robustness in handling fluorinated aromatic systems .

- Validation : Check R-factor convergence (<5%) and validate geometric parameters against Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position, while the fluorine atom exerts ortho/para-directing effects. Competitive regioselectivity can be modeled using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict substitution patterns .

- Experimental Validation : Nitration studies show preferential substitution at the 5-position of the fluorinated ring, confirmed by -NMR chemical shifts .

Q. What strategies mitigate challenges in achieving high enantiomeric purity for derivatives of this compound?

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BPB ligands) in nickel(II) complexes to induce asymmetry during β-hydroxy-α-amino acid synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

- Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric allylic alkylation (AAA) under low-temperature conditions (−30°C) to suppress racemization .

Q. How can computational methods predict the photophysical properties of this compound-based fluorophores?

- Modeling : Time-dependent DFT (TD-DFT) simulations (e.g., CAM-B3LYP) correlate UV-Vis absorption maxima (λmax ~280 nm) with experimental data. Solvent effects (e.g., acetonitrile) are modeled using the polarizable continuum model (PCM) .

- Validation : Compare computed oscillator strengths with experimental molar extinction coefficients (ε >10,000 M<sup>−1</sup>cm<sup>−1</sup>) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Case Study : Literature cites m.p. ranges of 38–40°C for positional isomers (e.g., 2-Fluoro-4-(trifluoromethyl)benzophenone) vs. liquid-state behavior for the 3-substituted derivative. Verify purity via DSC and GC-MS to rule out isomer contamination .

- Resolution : Recrystallize from hexane/ethyl acetate (3:1) and confirm phase behavior using hot-stage microscopy .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive curcumin analogs?

- Synthetic Pathway : Condense with acetylacetone via Claisen-Schmidt condensation under basic conditions (KOH/EtOH). The trifluoromethyl group enhances metabolic stability, while the fluorine atom modulates lipophilicity (logP ~3.5) .

- Biological Testing : Evaluate antioxidant activity via DPPH radical scavenging assays (IC50 values <50 μM reported) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.